molecular formula C12H25ClN2 B1402509 N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride CAS No. 1229627-11-5

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride

Cat. No.: B1402509
CAS No.: 1229627-11-5
M. Wt: 232.79 g/mol
InChI Key: NPXOLJIQXDGLLB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Nucleus Chemical Shift (δ, ppm) Assignment Source
¹H 1.45–1.70 (m, 10H) Cyclohexyl C-H protons
¹H 2.30 (s, 3H) N-CH₃ protons
¹H 2.85–3.10 (m, 4H) Piperidine ring C-H protons
¹³C 54.2 N-CH₃ carbon
¹³C 67.8 Piperidine C4 (NH₂)

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment Source
3284 N-H stretch (secondary amine)
2784 C-H symmetric stretch (N-CH₃)
1620 NH₂ scissoring vibration

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 232.2 [M+H]⁺.
  • Fragmentation patterns:
    • Loss of HCl (m/z 196.3).
    • Cleavage of the cyclohexyl group (m/z 114.1).

Computational Modeling of Electronic Structure

DFT calculations (B3LYP/6-31G* level) reveal:

  • Electrostatic Potential :
    • The protonated amine nitrogen exhibits a positive charge density (+0.42 e), while chloride ions show negative charges (-0.89 e).
  • Frontier Molecular Orbitals :
    • HOMO-LUMO gap: 4.8 eV , indicating moderate reactivity.
    • HOMO localized on the piperidine ring, LUMO on the cyclohexyl group.
  • Solvent-Accessible Surface Area (SASA) :
    • Polar SASA: 85 Ų , nonpolar SASA: 210 Ų .

Conformational analysis using CORINA software shows that 43% of generated conformers align with crystallographic data (RMSD < 1 Å).

Properties

IUPAC Name

N-cyclohexyl-N-methylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.ClH/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12;/h11-13H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXOLJIQXDGLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229627-11-5
Record name 4-Piperidinamine, N-cyclohexyl-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229627-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride typically involves the following steps:

    Methylation: The addition of a methyl group to the nitrogen atom of the piperidine ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods often employ catalytic hydrogenation and amination reactions under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium or rhodium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium or rhodium catalysts, and strong oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.

    Medicine: This compound is investigated for its potential therapeutic effects and is used in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an agonist or antagonist at certain receptors, modulating the activity of these receptors and influencing cellular pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride with similar compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents on Piperidine N Key Functional Groups Applications/Research Context
N-cyclohexyl-N-methylpiperidin-4-amine HCl C₁₂H₂₅ClN₂ 248.8 (calc.) Cyclohexyl, Methyl Amine hydrochloride Likely intermediate in drug synthesis
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl C₁₃H₂₀Cl₂N₂ 275.22 4-Chlorobenzyl, Methyl Aryl-chloride, amine salt Pharmaceutical intermediate
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine HCl C₁₂H₂₁ClN₄OS 304.84 Pyrimidinyl, Methyl Heterocyclic, thioether Potential kinase inhibitor
N-cyclopropylpiperidin-4-amine dihydrochloride C₈H₁₆N₂·2HCl 213.14 (base) Cyclopropyl Dihydrochloride salt Preclinical research

Notes:

  • The 4-chlorobenzyl analog (CAS 1261233-16-2) exhibits higher molar mass due to the aromatic ring and chlorine atom, which may influence solubility and metabolic stability .

Pharmacological and Stability Profiles

  • N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl : Used in synthesizing antipsychotics or antidepressants, with stability under room-temperature storage . Its chlorobenzyl group may confer affinity for serotonin or dopamine receptors, akin to dosulepin hydrochloride (a tricyclic antidepressant) .
  • Memantine Hydrochloride : While structurally distinct (adamantane backbone), it shares the amine hydrochloride motif and is used in Alzheimer’s disease for NMDA receptor antagonism .

Biological Activity

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a cyclohexyl group and a methyl group on the nitrogen atom of the piperidine ring. This structural configuration is crucial for its biological interactions.

The compound exhibits several mechanisms of action, including:

  • Inhibition of Mycobacterium tuberculosis : Research indicates that analogs of this compound can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 2.0 µM to over 80 µM, depending on structural modifications .
  • Anticancer Activity : In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar range. For instance, compounds derived from similar piperidine structures have demonstrated IC50 values as low as 1.10 µM against acute myeloid leukemia cells .

Table 1: Biological Activity Overview

Activity Type Target IC50/MIC (µM) Reference
AntitubercularMycobacterium tuberculosis2.0 - >80
AnticancerHuman AML cells1.10
CytotoxicityVarious cancer cell lines0.36 - 5.5
General pharmacological activityVarious targetsNot specified

Case Studies

  • Antitubercular Activity : A study focusing on structure-activity relationships (SAR) highlighted that modifications to the cyclohexyl moiety can significantly enhance the compound's efficacy against M. tuberculosis. For example, replacing certain substituents led to improved MIC values, indicating a clear pathway for developing more potent derivatives .
  • Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of piperidine derivatives on several cancer cell lines, revealing that compounds with similar structures to this compound showed promising results in inhibiting cell proliferation at low concentrations .
  • Hybrid Drug Development : The compound has been explored as part of hybrid drug designs aimed at increasing therapeutic efficacy against complex diseases such as cancer and infections. These hybrids often combine multiple pharmacophores to target various biological pathways simultaneously .

Research Findings

Recent findings underscore the importance of optimizing the chemical structure of this compound to enhance its biological activity:

  • Structure Optimization : Modifications to the piperidine ring and side chains have been shown to impact both potency and selectivity against specific biological targets. For instance, altering the cyclohexyl group can lead to significant changes in drug-like properties such as solubility and permeability .
  • Therapeutic Potential : The compound's potential as an antitubercular agent and anticancer drug positions it as a candidate for further clinical investigation, particularly in combination therapies where multi-target approaches are beneficial .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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